molecular formula C12H19NO B13260695 4-methoxy-N-(2-methylbutyl)aniline

4-methoxy-N-(2-methylbutyl)aniline

Cat. No.: B13260695
M. Wt: 193.28 g/mol
InChI Key: WBMYUMHFCCNMPG-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methylbutyl)aniline is an organic compound with the molecular formula C12H19NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-methylbutyl group, and a methoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methylbutyl)aniline typically involves the alkylation of 4-methoxyaniline with 2-methylbutyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or ruthenium complexes, can enhance the efficiency of the reaction and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methylbutyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, halogen, or sulfonic acid derivatives.

Scientific Research Applications

4-methoxy-N-(2-methylbutyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methylbutyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group and the 2-methylbutyl group contribute to its lipophilicity, allowing it to interact with lipid membranes and proteins. The compound can form hydrogen bonds and hydrophobic interactions with its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyaniline: Lacks the 2-methylbutyl group, making it less lipophilic.

    N-(2-methylbutyl)aniline: Lacks the methoxy group, affecting its reactivity and biological activity.

    4-methoxy-N-(2-methylpropyl)aniline: Similar structure but with a different alkyl group, leading to variations in its properties.

Uniqueness

4-methoxy-N-(2-methylbutyl)aniline is unique due to the presence of both the methoxy and 2-methylbutyl groups, which confer specific chemical and biological properties. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-methoxy-N-(2-methylbutyl)aniline

InChI

InChI=1S/C12H19NO/c1-4-10(2)9-13-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3

InChI Key

WBMYUMHFCCNMPG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=CC=C(C=C1)OC

Origin of Product

United States

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